3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-3-26-14-7-5-13(6-8-14)23-19(24)12-18(20(23)25)29-21-22-16-10-9-15(27-4-2)11-17(16)28-21/h5-11,18H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFIPMIGUKEEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=C(S3)C=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 6-ethoxy-1,3-benzothiazole-2-thiol with 1-(4-ethoxyphenyl)pyrrolidine-2,5-dione under specific conditions to form the desired product. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy groups, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or alcohols.
Substitution: Formation of ethoxy-substituted derivatives.
Scientific Research Applications
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares key functional groups with several derivatives reported in the literature:
- ZINC27742665 (Z14) : Contains a 6-ethoxybenzothiazole group linked to a pyrimidine-carboxamide scaffold . Unlike the target compound, Z14 lacks the pyrrolidine-2,5-dione core but includes a bromine atom, which may enhance lipophilicity and halogen bonding interactions.
- Example 1 (Patent): 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid . This compound replaces the dione ring with a carboxylic acid and tetrahydroquinoline system, likely altering solubility and target selectivity.
- 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione : A close analog from , differing only in the substitution of a methoxy group instead of ethoxy on the phenyl ring. The ethoxy group in the target compound may increase steric bulk and metabolic stability compared to methoxy .
Physicochemical and Pharmacokinetic Properties
Based on , molecular properties influencing oral bioavailability include:
- Rotatable Bonds : The target compound has 5 rotatable bonds (benzothiazole-pyrrolidine linker + ethoxy groups), which is below the threshold of 10 associated with favorable bioavailability .
- Polar Surface Area (PSA) : Estimated PSA is ~110 Ų (from dione and ethoxy groups), below the 140 Ų cutoff for good absorption .
- Molecular Weight : ~445 g/mol, within the typical range for drug-like molecules.
Table 1: Key Property Comparison
Biological Activity
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and data.
The compound is characterized by the following chemical properties:
- Molecular Formula : C20H18N2O3S2
- Molecular Weight : 398.5 g/mol
- Boiling Point : 670.3 ± 65.0 °C (predicted)
- Density : 1.41 ± 0.1 g/cm³ (predicted)
- pKa : 0.71 ± 0.10 (predicted) .
1. Antimicrobial Activity
Research indicates that derivatives of pyrrolidine diones exhibit significant antimicrobial properties. In studies involving various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, compounds similar to this compound have shown effective inhibition of bacterial growth at minimal inhibitory concentrations (MIC) ranging from 50 μg/mL to higher concentrations depending on the specific derivative tested .
2. Anti-inflammatory Activity
The compound has demonstrated notable anti-inflammatory effects in vitro. For instance, it was shown to inhibit the production of pro-inflammatory cytokines in stimulated peripheral blood mononuclear cells (PBMCs). The strongest inhibitory effect was observed at higher concentrations, where significant reductions in cell proliferation were noted .
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 18 - 39 |
| 50 | Moderate |
| 100 | 85 |
This indicates a dose-dependent response where higher doses correlate with increased anti-inflammatory activity .
3. Anticancer Potential
The compound's potential as an anticancer agent is supported by findings that suggest it may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune evasion . In vitro studies have reported selective cytotoxicity against tumorigenic cell lines while sparing normal cells, highlighting its therapeutic promise in cancer treatment.
Case Studies
Several case studies have documented the effects of similar compounds:
- Study on Cytotoxicity : A study demonstrated that derivatives of pyrrolidine diones showed selective cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with EC50 values ranging from 28 ng/mL to over 290 ng/mL depending on the specific derivative tested .
- Inhibition of Proliferation : Another investigation into the antiproliferative effects of related compounds indicated that they could inhibit PBMC proliferation significantly at concentrations above 50 µg/mL .
Q & A
Q. What are the recommended methods for synthesizing 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione in laboratory settings?
- Methodological Answer: A representative synthesis involves refluxing stoichiometric equivalents of the benzothiazole and pyrrolidine-dione precursors in ethanol for 2–3 hours, followed by filtration and recrystallization from a DMF-EtOH (1:1) mixture to isolate the product . For oxidative coupling steps, sodium hypochlorite in ethanol at room temperature provides a greener alternative to toxic oxidants like Cr(VI) salts, ensuring high yields (e.g., 73% isolated yield) .
Q. How should researchers ensure safe handling and storage of this compound?
- Methodological Answer: Use PPE (gloves, goggles, lab coats), ensure adequate ventilation, and avoid contact with oxidizers. Store in sealed containers at room temperature, segregated from incompatible substances (e.g., oxidizing agents) in a fireproof, well-ventilated area. Leak containment requires inert absorbents like vermiculite . Lab courses below 698 require 100% safety exam compliance before handling hazardous materials .
Q. What analytical techniques are essential for confirming the compound’s purity and structural integrity?
- Methodological Answer: Employ HPLC with ammonium acetate buffer (pH 6.5) for purity assays . Confirm structure via -/-NMR, high-resolution mass spectrometry (HRMS), and FT-IR. Recrystallization in DMF-EtOH minimizes impurities .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize the synthesis parameters for this compound?
- Methodological Answer: Apply factorial designs to screen variables (e.g., solvent polarity, temperature, stoichiometry). Response surface methodology (RSM) models interactions between parameters (e.g., reflux time vs. yield) and identifies optimal conditions with minimal experiments . For example, a central composite design could reduce recrystallization steps while maximizing purity.
Q. How can researchers resolve contradictions between experimental data and computational predictions for reaction pathways?
- Methodological Answer: Use quantum chemical calculations (e.g., DFT) to map reaction coordinates and compare with experimental kinetics. If discrepancies arise, validate intermediate detection via in-situ FT-IR or LC-MS. Adjust computational models using experimental activation energies or solvent effects .
Q. What strategies elucidate the reaction mechanism involving the benzothiazole and pyrrolidine-dione moieties?
- Methodological Answer: Probe intermediates via trapping experiments (e.g., with TEMPO) or isotopic labeling (, ). Computational reaction path searches (e.g., GRRM) identify transition states, while kinetic isotope effects (KIEs) validate proposed mechanisms .
Q. How can the compound’s stability under thermal, photolytic, or hydrolytic conditions be systematically evaluated?
- Methodological Answer: Conduct forced degradation studies:
- Thermal: Heat at 40–80°C for 48–72 hours.
- Photolytic: Expose to UV-Vis light (ICH Q1B guidelines).
- Hydrolytic: Test in buffered solutions (pH 1–13).
Monitor degradation via HPLC and identify byproducts using HRMS .
Q. What in vitro or in silico methods are suitable for assessing potential biological activity?
- Methodological Answer: Screen for enzyme inhibition (e.g., kinase assays) or receptor binding via fluorescence polarization. Use molecular docking (AutoDock Vina) to predict interactions with target proteins. Validate hits with dose-response curves (IC/EC) .
Q. How can chemical engineering principles improve scalability while maintaining reaction efficiency?
- Methodological Answer: Design continuous-flow reactors to enhance heat/mass transfer and reduce batch variability. Use membrane separation technologies (e.g., nanofiltration) for in-line purification. Optimize mixing regimes using computational fluid dynamics (CFD) .
Q. How can green chemistry principles be incorporated into the compound’s synthesis?
- Methodological Answer:
Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent properties. Use catalytic oxidants (e.g., TEMPO/NaClO) to minimize waste. Employ life-cycle assessment (LCA) to quantify environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
